

Understanding the results of the Padsevonil ARISE trial

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Compound of Interest		
Compound Name:	Padsevonil	
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Padsevonil ARISE Trial: Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the **Padsevonil** ARISE trial. Content is presented in a question-and-answer format to address specific experimental and data-related queries.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What was the primary objective of the Padsevonil ARISE trial?

The primary objective of the ARISE trial (NCT03373383), a Phase 2b study, was to evaluate the efficacy and safety of **padsevonil** as an adjunctive treatment for observable focal-onset seizures in adults with drug-resistant epilepsy.[1][2] The trial aimed to determine the change from baseline in observable focal-onset seizure frequency and the 75 percent responder rate for **padsevonil** compared with placebo over a 12-week maintenance period.[1]

Q2: What was the final outcome of the ARISE trial?

The ARISE trial did not meet its primary endpoints.[1][3] There was no statistically significant difference in the change from baseline in observable focal-onset seizure frequency or the 75%



responder rate for patients treated with **padsevonil** compared to placebo over the 12-week maintenance period.[1][4]

Q3: What is the mechanism of action of Padsevonil?

Padsevonil is a first-in-class antiepileptic drug candidate with a dual mechanism of action.[1] [5] Presynaptically, it binds with high affinity to all three isoforms of the synaptic vesicle protein 2 (SV2A, SV2B, and SV2C).[1][6] Postsynaptically, it acts as a partial agonist at the benzodiazepine site of the GABA-A receptor, binding with low-to-moderate affinity.[5][7]

Q4: What were the most common adverse events observed in the trials?

In a preceding Phase IIa trial, the most frequently reported treatment-emergent adverse events (TEAEs) in patients receiving **padsevonil** were somnolence (45.5%), dizziness (43.6%), and headache (25.5%).[5][8] The safety profile of **padsevonil** in the ARISE trial was consistent with earlier studies.[1]

Q5: My experiment is showing high variability in seizure frequency reduction. What were the patient population characteristics in the ARISE trial?

The ARISE trial enrolled adults with drug-resistant focal epilepsy who had failed to achieve seizure control with four or more tolerated and appropriately chosen prior antiepileptic drugs (AEDs).[2][6] Participants were currently being treated with one to three AEDs.[2] This highly treatment-resistant population inherently presents significant variability in response to therapy.

Quantitative Data Summary

Table 1: Efficacy Outcomes of the Phase IIa Proof-of-Concept Trial (Inpatient Period)



Outcome	Placebo (n=26)	Padsevonil (n=24)	Odds Ratio (95% CI)	P-value
≥75% Responders	11.1%	30.8%	4.14 (0.90–19.6)	0.068
Median Weekly Seizure Frequency Reduction	12.5%	53.7%	N/A	0.026 (unadjusted)
Data from the 3-week double-blind inpatient period of the Phase IIa trial.[5]				

Table 2: Treatment-Emergent Adverse Events (TEAEs) from the Phase IIa Trial (Overall Treatment Period)

Adverse Event	Percentage of Patients Reporting (n=55)	
Somnolence	45.5%	
Dizziness	43.6%	
Headache	25.5%	
Fatigue	23.6%	
Irritability	14.5%	
Overall, 90.9% of patients who received padsevonil reported TEAEs.[5][8]		

Experimental Protocols

Q6: Can you detail the study design of the ARISE trial?

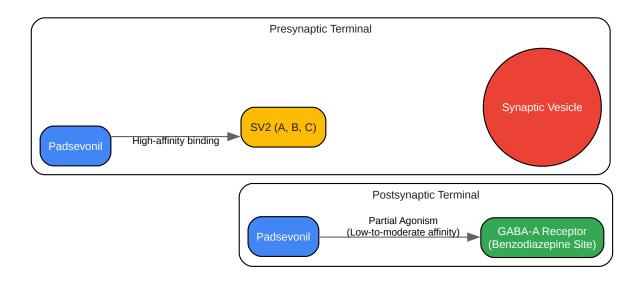


The ARISE study was a Phase 2b, randomized, double-blind, placebo-controlled, dose-finding trial.[1][4] 411 patients were randomized into one of four groups receiving different dosing regimens of **padsevonil** or a placebo, in addition to their current anti-epileptic medications.[1] The trial consisted of a 12-week maintenance period during which the primary endpoints were assessed.[1]

Q7: How was seizure frequency monitored in the trials?

Patients and their caregivers used seizure diaries to record the frequency of observable focalonset seizures.[6] This data was collected throughout the trial period to measure the primary outcome of a reduction in seizure frequency.[6]

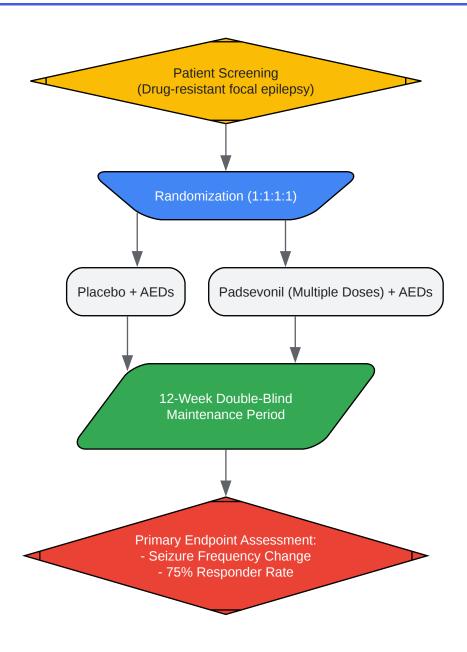
Visualizations



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Caption: Dual mechanism of action of Padsevonil.





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Caption: Simplified workflow of the ARISE clinical trial.

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